molecular formula C6H9FN2O3S B13515991 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride

1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride

Cat. No.: B13515991
M. Wt: 208.21 g/mol
InChI Key: RHVBEOUUUXNHHW-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a methoxymethyl group, a methyl group, and a sulfonyl fluoride group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride typically involves the reaction of 4-methyl-1H-pyrazole-5-sulfonyl chloride with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to their inhibition. This interaction is often facilitated by the formation of a stable transition state complex, which mimics the natural substrate of the enzyme .

Comparison with Similar Compounds

Uniqueness: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonamide analogs. This makes it particularly useful in applications requiring selective covalent modification of biomolecules .

Properties

Molecular Formula

C6H9FN2O3S

Molecular Weight

208.21 g/mol

IUPAC Name

2-(methoxymethyl)-4-methylpyrazole-3-sulfonyl fluoride

InChI

InChI=1S/C6H9FN2O3S/c1-5-3-8-9(4-12-2)6(5)13(7,10)11/h3H,4H2,1-2H3

InChI Key

RHVBEOUUUXNHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)COC)S(=O)(=O)F

Origin of Product

United States

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